ethyl 2-[(ethoxyacetyl)amino]benzoate

Lipophilicity Physicochemical profiling Medicinal chemistry

Ethyl 2-[(ethoxyacetyl)amino]benzoate is an organic compound belonging to the class of N-substituted anthranilate esters, defined by a core benzoate scaffold bearing an ethoxyacetyl group on the amino nitrogen. Its molecular formula is C13H17NO4 with a molecular weight of 251.28 g/mol.

Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
Cat. No. B4771618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-[(ethoxyacetyl)amino]benzoate
Molecular FormulaC13H17NO4
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCCOCC(=O)NC1=CC=CC=C1C(=O)OCC
InChIInChI=1S/C13H17NO4/c1-3-17-9-12(15)14-11-8-6-5-7-10(11)13(16)18-4-2/h5-8H,3-4,9H2,1-2H3,(H,14,15)
InChIKeyUMTHOYOEQDESNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-[(Ethoxyacetyl)Amino]Benzoate: Structural, Physicochemical, and Availability Baseline for Procurement Evaluation


Ethyl 2-[(ethoxyacetyl)amino]benzoate is an organic compound belonging to the class of N-substituted anthranilate esters, defined by a core benzoate scaffold bearing an ethoxyacetyl group on the amino nitrogen . Its molecular formula is C13H17NO4 with a molecular weight of 251.28 g/mol . This compound is encountered primarily as a research chemical, listed in commercial screening libraries for early-stage medicinal chemistry and chemical biology applications . Its structural features—an ethyl ester, a secondary amide, and an ethoxyethyl side chain—distinguish it from simpler anthranilate esters and inform its potential utility as a building block or probe molecule .

Why Ethyl 2-[(Ethoxyacetyl)Amino]Benzoate Cannot Be Casually Substituted by Other Anthranilate Esters


Direct substitution of ethyl 2-[(ethoxyacetyl)amino]benzoate with close analogs like ethyl 2-aminobenzoate (ethyl anthranilate) or ethopabate is not recommended without explicit revalidation of the experimental system. The target compound possesses a distinct combination of physicochemical parameters—logP, topological polar surface area (tPSA), and hydrogen bond donor/acceptor counts—that arise specifically from its ethoxyacetyl substitution pattern . These properties govern its behavior in solution, membrane permeability, and interactions with biological targets in ways that are not mimicked by the simpler ethyl ester or the 4-acetamido-2-ethoxy derivative (ethopabate) . Furthermore, the absence of a free primary amine eliminates a key nucleophilic site present in ethyl anthranilate, fundamentally altering its reactivity profile and potential off-target interactions . The quantitative evidence presented in Section 3 clarifies the precise dimensions along which this compound differs from its most plausible alternatives.

Quantitative Differentiation of Ethyl 2-[(Ethoxyacetyl)Amino]Benzoate: Head-to-Head Physicochemical and Procurement Metrics


LogP Comparison: Ethyl 2-[(Ethoxyacetyl)Amino]Benzoate vs. Ethyl 2-Aminobenzoate and Ethopabate

The computed octanol-water partition coefficient (logP) for ethyl 2-[(ethoxyacetyl)amino]benzoate is 1.97 . This value positions the compound as intermediate in lipophilicity between ethyl 2-aminobenzoate (logP ≈ 2.03) and the veterinary drug ethopabate (logP values reported between 1.90 and 2.42) [1]. The modest reduction in logP relative to the parent amine ester is attributed to the addition of a polar ethoxyacetyl amide, which increases hydrogen bond acceptor capacity without substantially increasing hydrophobic surface area.

Lipophilicity Physicochemical profiling Medicinal chemistry

Topological Polar Surface Area (tPSA) Differentiation: Ethyl 2-[(Ethoxyacetyl)Amino]Benzoate vs. Ethyl 2-Aminobenzoate

The topological polar surface area (tPSA) of ethyl 2-[(ethoxyacetyl)amino]benzoate is 81.7 Ų , which is significantly higher than the tPSA of ethyl 2-aminobenzoate (52.32 Ų) . This 29.38 Ų increase reflects the contribution of the ethoxyacetyl group, which introduces two additional oxygen atoms (one ether, one amide carbonyl) and a secondary amide nitrogen, all of which increase polarity and hydrogen bond acceptor capacity.

Drug-likeness Oral bioavailability Membrane permeability

Hydrogen Bond Donor/Acceptor Profile: Ethyl 2-[(Ethoxyacetyl)Amino]Benzoate vs. Ethyl 2-Aminobenzoate

Ethyl 2-[(ethoxyacetyl)amino]benzoate contains 1 hydrogen bond donor (the amide NH) and 5 hydrogen bond acceptors . In contrast, ethyl 2-aminobenzoate possesses 2 hydrogen bond donors (the primary amine) and 3 hydrogen bond acceptors (by calculation from its structure) . The reduction in donor count and increase in acceptor count fundamentally alter the compound's hydrogen bonding capacity and its predicted solubility and permeability.

Drug-likeness Lipinski's Rule of Five Molecular interactions

Commercial Availability and Purity: Ethyl 2-[(Ethoxyacetyl)Amino]Benzoate as a Pre-Plated Screening Compound

Ethyl 2-[(ethoxyacetyl)amino]benzoate is available as a pre-weighed, solid screening compound (SC-6025855) from the ChemBridge Hit2Lead collection, with quantities ranging from 1 mg to 50 mg . The compound is offered in achiral, free form and is designated for immediate use in biochemical and cell-based assays . In contrast, ethyl 2-aminobenzoate is widely available as a bulk chemical with variable purity, and ethopabate is a regulated veterinary drug requiring appropriate licensing for procurement [1].

High-throughput screening Hit identification Procurement

Recommended Application Scenarios for Ethyl 2-[(Ethoxyacetyl)Amino]Benzoate Based on Quantitative Differentiation


Medicinal Chemistry: Building Block for SAR Studies on Anthranilate-Based Scaffolds

Ethyl 2-[(ethoxyacetyl)amino]benzoate serves as a valuable starting material for generating N-substituted anthranilate analogs in structure-activity relationship (SAR) campaigns. Its elevated tPSA (81.7 Ų) and altered hydrogen bonding profile (1 donor, 5 acceptors) compared to ethyl anthranilate make it a superior starting point for exploring polarity and permeability trade-offs. Researchers can use this compound to systematically probe the effects of the ethoxyacetyl group on target binding and ADME properties without the confounding influence of a free primary amine .

Chemical Biology: Probe for Enzyme Inhibition Screens Targeting Amide-Hydrolyzing or Transferring Enzymes

The secondary amide bond present in ethyl 2-[(ethoxyacetyl)amino]benzoate is a substrate or inhibitor motif for various hydrolases and transferases. Its distinct logP (1.97) and hydrogen bond acceptor count relative to simpler anthranilates may confer differential recognition by enzymes with defined substrate specificity pockets. Procurement of the pre-plated screening compound enables rapid deployment in high-throughput inhibition assays, accelerating the identification of novel enzyme modulators .

Materials Science: Precursor for Functionalized Polymers or Dendrimers

The orthogonal reactivity of the ethyl ester and the ethoxyacetyl amide groups in ethyl 2-[(ethoxyacetyl)amino]benzoate allows for sequential derivatization in polymer synthesis. The ester can be hydrolyzed to a carboxylic acid for coupling reactions, while the ethoxyacetyl chain can be deprotected or further functionalized. This dual-reactivity profile, combined with the compound's moderate lipophilicity, makes it a candidate for generating amphiphilic building blocks for self-assembled materials .

Hit-to-Lead Optimization: Negative Control for Amine-Sensitive Assays

Because ethyl 2-[(ethoxyacetyl)amino]benzoate lacks the basic primary amine of ethyl anthranilate, it can serve as a negative control in assays where amine-mediated non-specific binding or cytotoxicity is a concern. The quantitative differences in hydrogen bond donors (1 vs. 2) and tPSA (81.7 vs. 52.3 Ų) provide a clear rationale for its use in de-risking hit series that contain a free amino group .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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